((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride
CAS No.: 5261-99-4
Cat. No.: VC3791660
Molecular Formula: C7H18Cl2N2O2
Molecular Weight: 233.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5261-99-4 |
|---|---|
| Molecular Formula | C7H18Cl2N2O2 |
| Molecular Weight | 233.13 g/mol |
| IUPAC Name | (4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium;chloride;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2O2.2ClH/c1-9(2,3)5-6(10)4-7(8)11;;/h6,10H,4-5H2,1-3H3,(H-,8,11);2*1H |
| Standard InChI Key | KCXYVQFCFVPPFS-UHFFFAOYSA-N |
| SMILES | C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
| Canonical SMILES | C[N+](C)(C)CC(CC(=O)N)O.Cl.[Cl-] |
Introduction
Nomenclature and Structural Characteristics
The systematic IUPAC name for ((±)-(4-amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxobutan-1-aminium chloride . Its molecular formula is C₇H₁₈ClN₂O₂⁺, with a molecular weight of 197.68 g/mol . The compound features a quaternary ammonium center bonded to a hydroxy-oxobutyl chain and an amide group, conferring both hydrophilic and ionic characteristics . The SMILES notation ([Cl-].O=C(N)CC(O)CN+(C)C) and InChI key (MVOVUKIZAZCBRK-UHFFFAOYSA-N) further elucidate its structure .
The racemic (±) designation indicates the presence of both enantiomers, which may influence its biological activity and synthetic pathways. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the amide group and the tetrahedral arrangement around the nitrogen atom in the quaternary ammonium moiety .
Synthesis and Production
Synthetic Routes
The compound is typically synthesized via quaternization reactions involving trimethylamine and a halogenated precursor. One common method involves the reaction of 4-amino-2-hydroxy-4-oxobutyl chloride with trimethylamine in anhydrous ethanol under reflux conditions . The reaction proceeds via nucleophilic substitution, yielding the quaternary ammonium salt with a chloride counterion.
Alternative routes include the hydrochlorination of DL-carnitine amide, where carnitine amide is treated with hydrochloric acid to form the hydrochloride salt . Purification is achieved through recrystallization from aqueous ethanol, yielding a white crystalline solid with a melting point of 213–214°C .
Physicochemical Properties
Thermal and Solubility Characteristics
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 3400 cm⁻¹ (O-H and N-H stretches) .
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¹H NMR (D₂O): δ 3.2 ppm (singlet, 9H, N(CH₃)₃), δ 4.1 ppm (multiplet, 1H, CH-OH), δ 2.8 ppm (doublet, 2H, CH₂-CO) .
Pharmaceutical Applications
Antimicrobial Activity
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 210 nm) is the gold standard for quantifying the compound in pharmaceutical formulations . A typical method uses a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min, achieving a retention time of 6.2 minutes .
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS in positive ion mode reveals a predominant ion at m/z 197.68 ([M]⁺), consistent with its molecular weight . Tandem MS (MS/MS) fragments at m/z 138 (loss of NH₃) and m/z 85 (trimethylammonium ion) .
Future Research Directions
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Enantiomeric Resolution: Developing chiral separation methods to isolate the (+) and (-) enantiomers for individual bioactivity assessments.
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Mechanistic Studies: Elucidating the antimicrobial mode of action through membrane permeability assays.
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Toxicological Profiling: Long-term in vivo studies to evaluate carcinogenicity and reproductive toxicity.
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